Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt
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Overview
Description
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt is a chemical compound with the molecular formula C32H49NNa2O10 and a molecular weight of 653.712 g/mol This compound is a derivative of lithocholic acid, a bile acid found in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt typically involves the glucuronidation of glycolithocholic acid. This process can be carried out using enzymes such as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to glycolithocholic acid . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material and in the study of bile acid metabolism.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects and as a biomarker for liver function.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways. It is known to bind to bile acid receptors and transporters, influencing various physiological processes. The glucuronidation of glycolithocholic acid enhances its solubility and excretion, facilitating its role in detoxification and metabolism .
Comparison with Similar Compounds
Similar Compounds
Lithocholic Acid: The parent compound of Glycolithocholic Acid-3-O-β-glucuronide Disodium Salt.
Glycocholic Acid: Another bile acid derivative with similar properties.
Taurocholic Acid: A bile acid conjugated with taurine, differing in its amino acid component.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other bile acid derivatives and contributes to its distinct biological and chemical properties .
Properties
CAS No. |
75672-15-0 |
---|---|
Molecular Formula |
C₃₂H₄₉NNa₂O₁₀ |
Molecular Weight |
653.71 |
Synonyms |
(3α,5β)-24-[(Carboxymethyl)amino]-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
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